(R)-5-((Tert-butyldimethylsilyl)oxy)-2-chloropentanal

Catalog No.
S15845276
CAS No.
M.F
C11H23ClO2Si
M. Wt
250.84 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-5-((Tert-butyldimethylsilyl)oxy)-2-chloropenta...

Product Name

(R)-5-((Tert-butyldimethylsilyl)oxy)-2-chloropentanal

IUPAC Name

(2R)-5-[tert-butyl(dimethyl)silyl]oxy-2-chloropentanal

Molecular Formula

C11H23ClO2Si

Molecular Weight

250.84 g/mol

InChI

InChI=1S/C11H23ClO2Si/c1-11(2,3)15(4,5)14-8-6-7-10(12)9-13/h9-10H,6-8H2,1-5H3/t10-/m1/s1

InChI Key

KJCHHFAPULJYFP-SNVBAGLBSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCCC(C=O)Cl

Isomeric SMILES

CC(C)(C)[Si](C)(C)OCCC[C@H](C=O)Cl

(R)-5-((Tert-butyldimethylsilyl)oxy)-2-chloropentanal is an organosilicon compound characterized by the presence of a chloropentanal moiety and a tert-butyldimethylsilyl protective group. Its molecular formula is C11H23ClO2SiC_{11}H_{23}ClO_2Si, and it has a molecular weight of approximately 248.84 g/mol . The compound features a chiral center at the fifth carbon, which contributes to its stereochemical properties, making it relevant in asymmetric synthesis applications.

Typical of aldehydes and silyl ethers. Common reactions include:

  • Nucleophilic Addition: The aldehyde group can undergo nucleophilic addition with various nucleophiles, leading to the formation of alcohols or other functional groups.
  • Reduction: The aldehyde can be reduced to primary alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Deprotection: The tert-butyldimethylsilyl group can be removed under acidic conditions or using fluoride sources, revealing the hydroxyl functional group.

While specific biological activities for (R)-5-((Tert-butyldimethylsilyl)oxy)-2-chloropentanal are not extensively documented, compounds with similar structures often exhibit various biological properties. For instance, chlorinated aldehydes can show antimicrobial and antifungal activities. The presence of the silyl group may also influence the compound's lipophilicity, potentially affecting its interaction with biological membranes.

Several methods can be employed to synthesize (R)-5-((Tert-butyldimethylsilyl)oxy)-2-chloropentanal:

  • Chiral Synthesis: Utilizing chiral auxiliary methods to introduce the chirality at the fifth carbon.
  • Protection Strategies: The tert-butyldimethylsilyl group is typically introduced via silylation reactions involving tert-butyldimethylsilyl chloride and a suitable base.
  • Halogenation: Chlorination of pentanal derivatives can be achieved through reaction with thionyl chloride or phosphorus pentachloride.

(R)-5-((Tert-butyldimethylsilyl)oxy)-2-chloropentanal finds applications in:

  • Asymmetric Synthesis: It serves as an intermediate for synthesizing chiral compounds in pharmaceuticals and agrochemicals.
  • Protective Group Chemistry: The tert-butyldimethylsilyl group is widely used in organic synthesis to protect hydroxyl groups during multi-step reactions.

Interaction studies involving (R)-5-((Tert-butyldimethylsilyl)oxy)-2-chloropentanal typically focus on its reactivity with nucleophiles and electrophiles. Investigating its interactions with biological molecules could provide insights into its potential therapeutic applications or toxicity profiles.

Similar compounds include:

  • (S)-5-((Tert-butyldimethylsilyl)oxy)-2-chloropentanal
    • Enantiomer of the compound; may exhibit different biological activities due to stereochemistry.
  • 5-((Trimethylsilyl)oxy)-2-chloropentanal
    • Similar structure but with a trimethylsilyl group instead of tert-butyldimethylsilyl; may differ in stability and reactivity.
  • (R)-5-(Hydroxy)-2-chloropentanal
    • Lacks the silyl protection; more reactive due to the free hydroxyl group.

Uniqueness

The uniqueness of (R)-5-((Tert-butyldimethylsilyl)oxy)-2-chloropentanal lies in its specific combination of chirality, chlorination, and silylation, which offers distinct pathways for

Hydrogen Bond Acceptor Count

2

Exact Mass

250.1155842 g/mol

Monoisotopic Mass

250.1155842 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-15-2024

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